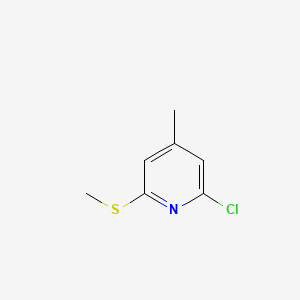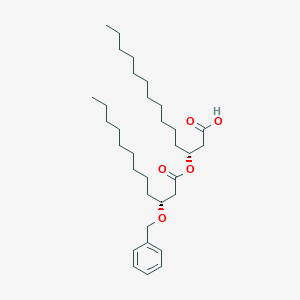
(R)-3-(((R)-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is a complex organic compound that belongs to the class of fatty acid esters This compound is characterized by its unique structure, which includes a benzyloxy group attached to a dodecanoyl chain, further esterified with tetradecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid typically involves a multi-step process. The initial step often includes the preparation of the benzyloxy dodecanoyl intermediate. This can be achieved through the esterification of dodecanoic acid with benzyl alcohol under acidic conditions. The intermediate is then subjected to further esterification with tetradecanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or altering membrane properties. For instance, it can enhance the endocytosis rate of certain molecules by adipocytes, thereby influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoic acid benzylamide: This compound shares a similar structural framework but differs in its functional groups.
Methyl tetradecanoate: Another related compound, which is a methyl ester of tetradecanoic acid.
Tetradecanoic acid (4-methoxy-phenyl)-amide: This compound also shares a similar backbone but includes a methoxy group.
Uniqueness
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is unique due to its specific ester linkage and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C33H56O5 |
|---|---|
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
(3R)-3-[(3R)-3-phenylmethoxydodecanoyl]oxytetradecanoic acid |
InChI |
InChI=1S/C33H56O5/c1-3-5-7-9-11-12-14-16-21-25-31(26-32(34)35)38-33(36)27-30(24-20-15-13-10-8-6-4-2)37-28-29-22-18-17-19-23-29/h17-19,22-23,30-31H,3-16,20-21,24-28H2,1-2H3,(H,34,35)/t30-,31-/m1/s1 |
Clé InChI |
JUEZGZWYRQYEJF-FIRIVFDPSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC(=O)O)OC(=O)C[C@@H](CCCCCCCCC)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCCCC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


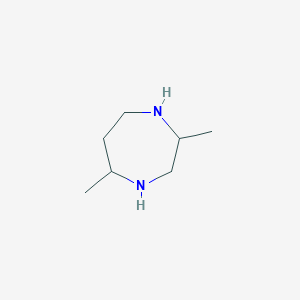
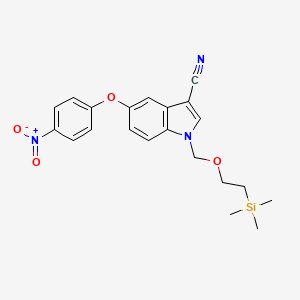
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
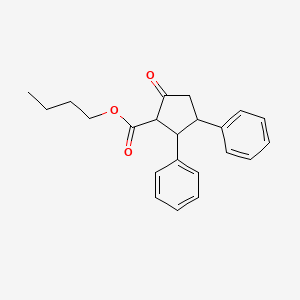
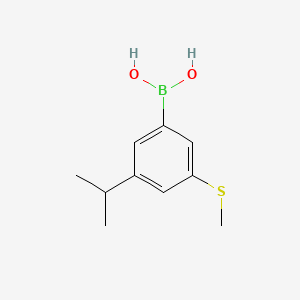
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

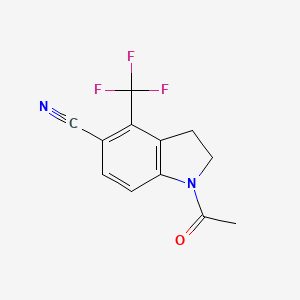
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)

